molecular formula C16H14N4O3 B2513061 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034369-63-4

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2513061
CAS No.: 2034369-63-4
M. Wt: 310.313
InChI Key: XSBOEQBARXSOSE-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes.

    Formation of the Pyrrolidine Ring: This can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.

    Formation of the Isoxazole Ring: This can be synthesized through the reaction of hydroxylamine with a β-keto ester.

    Coupling Reactions: The final step involves coupling the different heterocyclic rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions might target the oxadiazole or isoxazole rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Agriculture: Potential use in the development of new agrochemicals.

    Polymer Science: Use in the synthesis of new polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Similar in structure but with different substituents.

    This compound: Another similar compound with variations in the heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which might confer unique biological or chemical properties.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(20-7-6-12(9-20)15-17-10-22-19-15)13-8-14(23-18-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOEQBARXSOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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